4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide
Description
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide is an isoquinoline derivative characterized by distinct substituents:
- Methoxy groups at positions 6 and 7, influencing electronic properties and solubility.
- Isopropyl group at position 1, contributing steric bulk that may modulate binding interactions.
- Hydrobromide salt, improving aqueous solubility for pharmacological applications.
Properties
CAS No. |
62334-30-9 |
|---|---|
Molecular Formula |
C21H23BrClNO2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1-propan-2-ylisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C21H22ClNO2.BrH/c1-13(2)21-18-11-20(25-4)19(24-3)10-17(18)15(12-23-21)9-14-5-7-16(22)8-6-14;/h5-8,10-13H,9H2,1-4H3;1H |
InChI Key |
LNRMGVKZUMKZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=[NH+]C=C(C2=CC(=C(C=C21)OC)OC)CC3=CC=C(C=C3)Cl.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the p-Chlorobenzyl Group: This step involves the reaction of the isoquinoline core with p-chlorobenzyl chloride under basic conditions.
Isopropylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the p-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Table 1: Key Structural and Molecular Features
Key Observations :
- Steric Influence : The isopropyl group at position 1 may reduce binding flexibility compared to smaller substituents in analogs.
- Salt Forms : Hydrobromide salts are common across analogs, suggesting shared strategies to optimize solubility for in vivo studies.
Toxicity Profile of Fluorinated Analog
The analog 6,7-dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide exhibits an LD₅₀ of 770 mg/kg in mice (intraperitoneal administration) .
- Chlorine vs. Fluorine : Chlorine’s higher lipophilicity may enhance tissue accumulation, possibly lowering the LD₅₀ (indicating higher toxicity) compared to the fluorinated analog.
- Isopropyl Group : This substituent could alter metabolic pathways, leading to unique toxicity mechanisms.
Therapeutic Potential of Related Compounds
- PA-082 : Its piperidinylmethyl group suggests activity in central nervous system (CNS) targets, contrasting with simpler benzyl derivatives that may focus on peripheral systems .
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